1-(4-Methoxyphenyl)-1H-imidazol-2-amine
Description
Overview of Substituted Imidazole (B134444) Heterocycles in Academic Research
Substituted imidazole heterocycles are a cornerstone of modern academic and industrial research, primarily due to their diverse and significant biological activities. The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a key component in several essential natural products, including the amino acid histidine and purines. pharmacyjournal.net This foundational role in biochemistry has inspired extensive investigation into synthetic imidazole derivatives.
Academic research has demonstrated that substituted imidazoles possess a wide spectrum of pharmacological properties. researchgate.net These properties are summarized in the table below.
| Biological Activity of Imidazole Derivatives |
| Antibacterial |
| Antifungal |
| Anticancer |
| Anti-inflammatory |
| Antiviral |
| Antiparasitic |
| Analgesic |
This table showcases the broad range of biological activities associated with the substituted imidazole scaffold, making it a focal point of research.
The versatility of the imidazole core allows for substitution at various positions, enabling chemists to fine-tune the molecule's steric, electronic, and lipophilic properties to optimize interaction with biological targets. Consequently, these compounds are frequently found in FDA-approved medicines and serve as valuable building blocks in the synthesis of complex molecules. nih.gov
Rationale for Investigating 1-(4-Methoxyphenyl)-1H-imidazol-2-amine Structural Motifs
The specific structural features of this compound provide a strong rationale for its investigation in academic and medicinal chemistry research. The molecule can be deconstructed into two key pharmacophoric components: the 2-aminoimidazole core and the N-1 substituted 4-methoxyphenyl (B3050149) group.
The 2-Aminoimidazole Core: This moiety is recognized as a unique and vital building block in medicinal chemistry. nih.gov It is a prevalent feature in numerous marine alkaloids that exhibit a broad spectrum of pharmacological activities, making them promising lead compounds. nih.govresearchgate.net The 2-aminoimidazole group is also considered a bioisostere of guanidine (B92328), acylguanidine, and benzamidine, meaning it can replace these groups in a molecule to improve its pharmacokinetic properties without losing its biological activity. nih.govresearchgate.net
The N-Aryl and 4-Methoxyphenyl Group: N-arylated imidazoles are a class of compounds frequently associated with a variety of biological applications, including anticancer and anti-inflammatory properties. nih.gov The substituent on the aryl ring can significantly influence the compound's activity. Research has shown that the presence of an electron-donating group, such as a methoxy (B1213986) group (-OCH₃), on the phenyl ring can lead to improved inhibitory activity against certain biological targets. nih.gov For example, a related compound, N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, demonstrated potent leishmanicidal activity, highlighting the potential of the methoxyphenyl substituent. mdpi.com
Therefore, the combination of the biologically active 2-aminoimidazole scaffold with the modulating influence of the 4-methoxyphenyl group presents a logical and promising strategy for the design and discovery of novel bioactive compounds.
Historical Context of Imidazole Synthesis and Derivatization in Research
The history of imidazole chemistry dates back to 1858, when German chemist Heinrich Debus first reported its synthesis. He achieved this by reacting glyoxal (B1671930) and formaldehyde (B43269) in the presence of ammonia (B1221849), a method now famously known as the Debus synthesis. While this original method produced relatively low yields, it laid the groundwork for creating C-substituted imidazoles and is still relevant today.
Over the decades, synthetic methodologies have evolved significantly. A major advancement has been the development of multi-component reactions, which allow for the efficient, one-pot synthesis of highly substituted imidazoles. A common modern approach to creating tetra-substituted imidazoles involves the reaction of a vicinal diketone (like benzil), an aldehyde, a primary aromatic amine, and ammonium (B1175870) acetate (B1210297) in a suitable solvent. nih.gov
The timeline below highlights key phases in the development of imidazole synthesis:
| Period | Key Developments in Imidazole Synthesis |
| 1858 | First synthesis of the imidazole ring by Heinrich Debus using glyoxal, formaldehyde, and ammonia. |
| Mid-20th Century | Development of various named reactions and derivatization techniques to access a wider range of substituted imidazoles. |
| Late 20th - Early 21st Century | Rise of multi-component and catalytic reactions, including the use of microwave assistance, ionic liquids, and various solid-supported catalysts to improve yields, purity, and environmental friendliness. |
| Present | Focus on divergent synthesis pathways, allowing for the creation of diverse libraries of imidazole derivatives from other heterocyclic systems, such as 2-aminopyrimidines, for high-throughput screening. acs.org |
This interactive timeline illustrates the progression of synthetic strategies for imidazole compounds, from the foundational Debus synthesis to modern, highly efficient methods.
Scope and Objectives of Academic Research on this compound
While dedicated research on the singular compound this compound is specific, the broader academic inquiry into this structural class is well-documented. The primary scope of this research is the synthesis of novel derivatives and the systematic evaluation of their biological activities to establish structure-activity relationships (SAR). nih.govresearchgate.net
The main objectives of academic research in this area include:
Synthesis and Characterization: To develop efficient and versatile synthetic routes to produce this compound and its analogues. This involves modifying substituents on the phenyl ring and the imidazole core to create a library of related compounds.
Biological Screening: To screen these newly synthesized compounds for a wide range of pharmacological activities. Based on the known properties of the parent scaffolds, this often includes assays for antimicrobial, anticancer, antiparasitic, and anti-inflammatory effects. mdpi.comresearchgate.netresearchgate.net
Lead Compound Identification: To identify "hit" or "lead" compounds that exhibit significant activity and selectivity against a specific biological target. For instance, research on 2-(arylamino)imidazoles focused on identifying selective alpha 2-adrenergic agonists, while studies on N-aryl-2-aminobenzimidazoles aimed to discover novel antimalarial agents. researchgate.netnih.gov
Mechanism of Action Studies: For the most promising compounds, further research is conducted to elucidate their mechanism of action at the molecular level, as seen in the investigation of a related benzimidazole (B57391) derivative against Leishmania mexicana. mdpi.com
Ultimately, the goal is to leverage the unique chemical properties of the this compound motif to develop new candidates for further preclinical and clinical investigation.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-methoxyphenyl)imidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-14-9-4-2-8(3-5-9)13-7-6-12-10(13)11/h2-7H,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNCBRIPJQMSDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=CN=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 1 4 Methoxyphenyl 1h Imidazol 2 Amine and Its Derivatives
Conventional and Advanced Synthesis Routes to 1H-Imidazol-2-amines
The formation of the 2-aminoimidazole ring system can be achieved through several distinct pathways, each offering unique advantages in terms of substrate scope, efficiency, and reaction conditions.
Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials. nih.govsciepub.com This approach is valued for its atom economy, reduced reaction times, and the ability to rapidly generate libraries of structurally diverse compounds. sharif.edu
A prevalent MCR for synthesizing tetrasubstituted imidazoles, including N-aryl derivatives, is the four-component cyclocondensation of a 1,2-diketone (e.g., benzil), an aromatic aldehyde, a primary amine (such as 4-methoxyaniline), and ammonium (B1175870) acetate (B1210297) as an ammonia (B1221849) source. sharif.edunih.gov This one-pot synthesis has been successfully employed to create complex imidazoles, including a direct analogue of the target compound, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol, which was synthesized by refluxing the components in glacial acetic acid. nih.gov The versatility of this reaction is enhanced by the use of various catalytic systems to improve yields and shorten reaction times. nih.govdoi.org
| Catalyst | Reaction Conditions | Key Advantages | Reference |
|---|---|---|---|
| Sulfonic acid-functionalized pyridinium (B92312) chloride ([Pyridine-SO3H]Cl) | Solvent-free, 100 °C | High yields, short reaction times, reusable ionic liquid catalyst. | sharif.edu |
| Diethyl ammonium hydrogen sulfate (B86663) (DEAHS) | Solvent-free | Novel ionic liquid catalyst, excellent yields (average 86%). | |
| Methane sulphonic acid | Solvent-free or ethanol (B145695) reflux | Cost-effective, easy work-up, very low reaction times. | amazonaws.com |
| No Catalyst (Acetic Acid as solvent) | Refluxing glacial acetic acid | Simple, direct method for specific substrates. | nih.gov |
| Various (Iodine, ZrCl₄, FeCl₃·6H₂O, etc.) | Varies (e.g., microwave heating, different solvents) | Wide range of options to optimize for specific substrates. | nih.gov |
Classical cyclocondensation reactions represent a foundational strategy for the synthesis of 2-aminoimidazoles. nih.gov A common and effective method involves the heterocyclodehydration process between an α-haloketone and a guanidine (B92328) derivative. mdpi.com
Recent advancements have focused on making this process more environmentally friendly and efficient. For instance, a high-yield, one-pot synthesis has been developed using deep eutectic solvents (DESs), such as a combination of choline (B1196258) chloride (ChCl) and either glycerol (B35011) or urea (B33335), as the reaction medium. mdpi.com This "green chemistry" approach significantly reduces reaction times (4–6 hours) compared to traditional methods that require prolonged heating (10–12 hours) in volatile organic solvents (VOCs) like tetrahydrofuran (B95107) (THF) under an inert atmosphere. mdpi.com The use of a ChCl-urea mixture is particularly advantageous as it allows for the direct isolation of the 2-aminoimidazole product by simple filtration and enables the recycling of the solvent system. mdpi.com
The intramolecular hydroamidation of propargylic ureas is a powerful, atom-economical route for synthesizing five-membered cyclic ureas, including imidazol-2-ones and imidazolidin-2-ones, which are structurally related to 2-aminoimidazoles. chemrevlett.comresearchgate.net This method relies on a regioselective cyclization, typically favoring the 5-exo-dig pathway. chemrevlett.com
The reaction is catalyzed by strong, non-nucleophilic organic bases, with the phosphazene base BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) proving to be highly effective. researchgate.net This organo-catalyzed approach offers excellent chemo- and regioselectivity under ambient conditions with remarkably short reaction times, sometimes as little as one minute. researchgate.net Mechanistic studies suggest that the reaction proceeds through a base-mediated isomerization of the propargylic urea to an allenamide intermediate, which then undergoes cyclization to form the imidazol-2-one product. researchgate.net
Nitro-reductive cyclization is a valuable strategy for the synthesis of N-heterocycles. The core principle involves the chemical or electrochemical reduction of an aromatic nitro group to an amine, which then acts as an internal nucleophile to trigger a cyclization event. rsc.orgrsc.org This process is catalyzed by nitroreductases, which are enzymes that mediate the six-electron reduction of a nitro group (NO₂) to an amino group (NH₂), fundamentally altering the electronic properties of the molecule from electron-withdrawing to electron-donating. nih.gov
This tandem reductive cyclization has been effectively used to synthesize benzimidazole-fused quinazolines from 2-(2-nitrophenyl)-1H-benzo[d]imidazoles and various aldehydes, using a simple and green Zn/H₂O system as the reductant. rsc.org Similarly, the reduction of the nitro group in pyrazole (B372694) intermediates using iron powder and a catalytic amount of acetic acid is a key step in the synthesis of pyrazolyl anilines, which are precursors to complex urea derivatives. nih.gov Electrochemically driven methods have also been developed for the synthesis of 1,2-fused benzimidazoles from o-nitroanilines, proceeding through a tandem process of nitro reduction, C(sp³)–H amination, and condensation under open-air conditions without strong reductants. rsc.org
A modern and elegant approach to imidazole (B134444) synthesis involves the denitrogenative transformation of 1,2,3-triazoles. nih.govmdpi.com In this strategy, a stable triazole ring is induced to extrude dinitrogen (N₂), generating a reactive intermediate that subsequently rearranges or cyclizes to form the desired imidazole core. mdpi.comrsc.org
This transformation can be mediated by acid or catalyzed by transition metals. mdpi.com An efficient metal-free method involves the acid-mediated intramolecular cyclization of 5-amino-4-aryl-1-(2,2-diethoxyethyl) 1,2,3-triazoles. mdpi.com The reaction proceeds through the opening of the triazole ring and the formation of a carbene intermediate, which then undergoes insertion to form the final imidazole product. mdpi.comresearchgate.net This method provides a novel route to biologically relevant 2-substituted imidazole derivatives from readily available 5-amino-1,2,3-triazole precursors. mdpi.comcolab.ws
Catalytic Systems and Reaction Optimization in the Synthesis of 1-(4-Methoxyphenyl)-1H-imidazol-2-amine Analogues
The synthesis of N-aryl substituted 2-aminoimidazoles, such as this compound, often requires specialized catalytic systems to achieve high efficiency and selectivity. Palladium-based catalysts have proven particularly effective for this purpose. nih.govresearchgate.net
A notable strategy is the palladium-catalyzed alkyne carboamination reaction, which couples N-propargyl guanidines with aryl triflates. nih.gov This methodology is powerful as it forms both a new carbon-nitrogen and a new carbon-carbon bond during the ring-forming step, facilitating the rapid construction of 2-aminoimidazoles with diverse aryl groups at the 4-position. nih.gov The optimization of this reaction is crucial and involves screening various components of the catalytic system. Studies have shown that a combination of Palladium(II) acetate (Pd(OAc)₂) as the catalyst, a biarylphosphine ligand such as RuPhos, and a strong base like lithium tert-butoxide (LiOtBu) in a solvent like trifluorotoluene (PhCF₃) provides optimal results. nih.gov
| Ligand | Yield (%) |
|---|---|
| RuPhos | 80 |
| SPhos | 75 |
| XPhos | 72 |
| tBuXPhos | 65 |
| Nixantphos | 55 |
Data adapted from a study on the coupling of an N-propargyl guanidine with an aryl triflate, showing RuPhos as the optimal ligand under the tested conditions. nih.gov
Another catalytic approach involves the direct C-H arylation of a pre-formed imidazole ring. For instance, mild conditions have been developed for the palladium-catalyzed arylation at the 5-position of N-aminoimidazol-2-one residues using aryl iodides. researchgate.net In this system, optimization revealed that 10 mol% of palladium acetate with sodium acetate as a base in dimethyl sulfoxide (B87167) (DMSO) at 80 °C provided the highest yields, demonstrating an alternative route for introducing aryl functionality onto the imidazole scaffold. researchgate.net
These catalytic methods highlight the importance of reaction optimization in synthesizing complex molecules like this compound and its analogues, enabling the creation of diverse structures for further study. nih.gov
Organocatalysis
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing access to chiral molecules without the need for metal catalysts. While direct organocatalytic methods for the synthesis of this compound are not extensively documented, the principles of organocatalysis can be applied to the synthesis of chiral imidazole derivatives. For instance, an enantioselective α-amination of aryl oxindoles has been successfully catalyzed by a dimeric quinidine, showcasing a general organocatalytic method for creating nitrogen-containing tetrasubstituted chiral centers. nih.gov This approach could potentially be adapted for the asymmetric synthesis of precursors to chiral 2-aminoimidazole derivatives.
Metal-Catalyzed Processes (e.g., Ni(OAc)₂, CuI)
Metal-catalyzed reactions are fundamental in the formation of C-N bonds, a key step in the synthesis of N-aryl imidazoles.
Nickel-Catalyzed Synthesis: Nickel catalysts have been effectively used for the C-H arylation of azoles with haloarenes. A general catalytic system of Ni(OAc)₂/bipy/LiOtBu has been established for the coupling with aryl bromides and iodides. researchgate.net For more challenging electrophiles like aryl chlorides, a Ni(OAc)₂/dppf system has proven effective. researchgate.net Furthermore, nickel-catalyzed amination of aryl sulfamates provides a route to substituted aryl amines, which are precursors for various heterocyclic compounds. nih.gov An efficient protocol for the Ni(II)-catalyzed ortho-C(sp²)-H arylation and alkylation using 8-aminoimidazo[1,2-a]pyridine as a directing group has also been reported, demonstrating high yields and site selectivity. researchgate.net
Copper-Catalyzed Synthesis: Copper iodide (CuI) is a widely used catalyst for N-arylation reactions. A CuI/N,N'-dimethylethylenediamine catalyst system has been shown to be efficient for the amination of aryl halides with guanidines, leading to the synthesis of 2-aminobenzimidazoles. acs.org This methodology is also applicable for the preparation of 1-H or 1-substituted 2-aryl- or 2-alkyl-benzimidazoles. acs.org The Ullmann condensation, a copper-catalyzed reaction, is a classic method for forming C-N bonds and has been utilized for the N-arylation of imidazoles. researchgate.net The use of ligands such as 2-aminopyridine (B139424) 1-oxides can enhance the efficiency of CuI-catalyzed amination of (hetero)aryl chlorides with aliphatic amines. hynu.cn Microwave-assisted CuI-catalyzed coupling reactions of aryl bromides with imidazole have been shown to significantly shorten reaction times. researchgate.net Additionally, CuI-mediated synthesis has been employed to produce 1-aryl-5,6,7-trimethoxybenzimidazoles, which act as potent antitubulin agents. nih.govrsc.org
| Catalyst System | Reactants | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Ni(OAc)₂/bipy/LiOtBu | Azoles, Aryl bromides/iodides | C-H arylated azoles | General for aryl bromides and iodides. | researchgate.net |
| Ni(OAc)₂/dppf | Azoles, Aryl chlorides/triflates | C-H arylated azoles | Effective for more challenging electrophiles. | researchgate.net |
| CuI/N,N'-dimethylethylenediamine | Aryl halides, Guanidines | 2-Aminobenzimidazoles | Efficient for amination with guanidines. | acs.org |
| CuI/2-aminopyridine 1-oxides | (Hetero)aryl chlorides, Aliphatic amines | N-aryl amines | Effective for less reactive aryl chlorides. | hynu.cn |
| CuI | Aryl bromides, Imidazole | N-arylimidazoles | Microwave-assisted, rapid synthesis. | researchgate.net |
Brønsted Acid Catalysis
Brønsted acid catalysis offers a metal-free alternative for the synthesis of imidazole derivatives. An efficient approach for the synthesis of 1,2,5-trisubstituted imidazoles has been developed through a multicomponent reaction of vinyl azides, aromatic aldehydes, and aromatic amines, catalyzed by a Brønsted acid. acs.orgrawdatalibrary.net This method is characterized by its operational simplicity and high functional group compatibility. acs.org Similarly, a one-pot domino protocol for the synthesis of 2-aryl/hetaryl benzimidazoles from 1,2-phenylenediamines and β-oxodithioesters is initiated by the Brønsted acid p-toluenesulfonic acid (PTSA) under solventless and metal-free conditions. arkat-usa.org Triflic acid and triflimide have also been shown to efficiently catalyze the formation of diarylmethanes from benzylic acetates and electron-rich arenes or heteroarenes, a reaction that could be relevant for the synthesis of imidazole precursors. researchgate.net
Solvent-Free and Green Chemistry Approaches
In line with the principles of green chemistry, solvent-free and microwave-assisted synthetic methods have been developed for imidazole derivatives. A one-pot synthesis of 2,4,5-triarylimidazoles can be achieved by reacting benzil (B1666583), an aromatic aldehyde, and ammonium acetate under solvent-free conditions at 70 °C. asianpubs.org This method offers high yields and avoids the use of toxic solvents. asianpubs.org Microwave irradiation has been successfully employed in the synthesis of disubstituted phenylene-linked bis-imidazole derivatives under solvent-free conditions, resulting in good yields and reduced reaction times. researchgate.net Additionally, the ring opening of glycidyl (B131873) ether with imidazole and its derivatives can be achieved under solvent-free and microwave-assisted conditions, providing an efficient route to functionalized imidazoles. nih.gov The synthesis of benzimidazoles has also been reported using potassium ferrocyanide as a catalyst under solvent-free grinding conditions, highlighting an eco-friendly and practical approach. acgpubs.org
Post-Synthetic Functionalization and Derivatization Strategies for this compound
Once the core imidazole structure is synthesized, further modifications can be introduced to explore the structure-activity relationship of its derivatives.
N-Arylation and Alkylation Reactions
The 2-amino group of this compound is a key site for functionalization. N-arylation can be achieved through copper-catalyzed reactions with arylboronic acids or aryl halides. researchgate.netorganic-chemistry.orgnih.govresearchgate.netbeilstein-journals.org For instance, the coupling of arylboroxines with a variety of amines, amides, and imides can be catalyzed by a simple copper salt in ethanol. nih.govbeilstein-journals.org
N-alkylation of the imidazole ring or the exocyclic amino group is a common strategy for derivatization. wikipedia.org The reaction of 4,5-dihydro-1H-imidazol-2-amine hydrobromides with ethyl ethoxymethylenecyanoacetate in the presence of a base leads to reaction on the exocyclic nitrogen atom. nih.govnih.gov Regioselective N-alkylation of the indazole scaffold, a related heterocyclic system, has been achieved using sodium hydride in tetrahydrofuran, highlighting the impact of steric and electronic effects on the reaction outcome. beilstein-journals.org A method for the N1 alkylation of imidazole compounds using carbonic esters in the presence of an organic tertiary amine catalyst has also been reported. google.com Furthermore, nitrile-modified N-heterocyclic carbene (NHC) complexes of Ir(III) and Ru(II) have been shown to catalyze the N-alkylation of anilines with benzyl (B1604629) alcohols in solvent-free media. nih.gov
Introduction of Diverse Substituents on the Imidazole and Phenyl Moieties
The synthesis of substituted imidazole derivatives allows for the exploration of a wide chemical space. A one-pot synthesis of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol has been reported, demonstrating the feasibility of introducing substituents on both the phenyl and imidazole rings in a single step. nih.gov The synthesis of 2-(substituted)-1-(substituted)-4,5-diphenyl-1H-imidazole derivatives has been achieved by reacting substituted Schiff's bases with benzil in the presence of ammonium acetate. researchgate.net
The synthesis of 4-(4-methoxyphenyl)-5-phenyl-1H-imidazoles from 4-methoxybenzil (B1615383) demonstrates a three-component system that allows for the introduction of various substituents at the 2-position of the imidazole ring. ijsrp.org Furthermore, the reaction of C-2 aroyl substituted imidazole derivatives with chloroacetylchloride can lead to the formation of fused imidazo-1,4-oxazinone derivatives, showcasing a strategy for further annulation of the imidazole core. nih.gov The synthesis of imidazole-fused 1,4-benzoxazepines via base-mediated cyclizations also highlights the versatility of the imidazole scaffold for constructing more complex heterocyclic systems. nih.gov
| Functionalization Strategy | Reagents/Catalysts | Resulting Modification | Reference |
|---|---|---|---|
| N-Arylation | Arylboronic acids/Aryl halides, Copper catalysts | Attachment of an aryl group to a nitrogen atom. | researchgate.netorganic-chemistry.orgnih.govresearchgate.netbeilstein-journals.org |
| N-Alkylation | Alkyl halides, Carbonic esters, Alcohols with Ir(III) or Ru(II) catalysts | Attachment of an alkyl group to a nitrogen atom. | wikipedia.orgbeilstein-journals.orggoogle.comnih.gov |
| Introduction of Substituents | Substituted aldehydes, Benzil, Ammonium acetate | Varied substituents on the imidazole and phenyl rings. | nih.govresearchgate.netijsrp.org |
| Ring Annulation | Chloroacetylchloride, Base-mediated cyclization | Formation of fused heterocyclic systems (e.g., imidazo-1,4-oxazinones, 1,4-benzoxazepines). | nih.govnih.gov |
Formation of Metal Complexes
The 2-aminoimidazole scaffold, present in this compound, possesses multiple nitrogen atoms that can act as coordination sites for metal ions, making it a versatile ligand in coordination chemistry. Research has demonstrated the ability of derivatives of this compound to form stable complexes with various transition metals.
A notable example involves the synthesis of a series of transition metal complexes with 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL), a highly substituted derivative. nih.gov In this study, the ligand HL was synthesized through a one-pot reaction and subsequently reacted with Co(II), Ni(II), Cu(II), Mn(II), and Zn(II) salts in a 2:1 ligand-to-metal molar ratio. nih.gov The deprotonation of the ligand's phenolic hydroxyl group, facilitated by a base like triethylamine, allows it to act as a bidentate ligand, coordinating with the metal ions. nih.gov Spectroscopic and analytical techniques confirmed the formation of these complexes. nih.gov
The coordination behavior of the fundamental 2-aminoimidazole moiety has also been observed in biological systems. In a study of human arginase I, a binuclear manganese metalloenzyme, the 2-aminoimidazole group of an inhibitor was found to displace a metal-bridging hydroxide (B78521) ion and coordinate directly to one of the manganese ions (Mn²⁺ₐ) in the active site. nih.gov This interaction highlights the intrinsic capability of the 2-aminoimidazole ring system to engage in metal coordination, which is a foundational aspect of its use in forming synthetic metal complexes. nih.gov
The table below summarizes the transition metal complexes formed with the derivative ligand HL.
| Complex | Metal Ion | Ligand | Molecular Formula | Color |
|---|---|---|---|---|
| C1 | Co(II) | HL | [Co(L)₂(H₂O)₂] | Dark green |
| C2 | Ni(II) | HL | [Ni(L)₂(H₂O)₂] | Green |
| C3 | Cu(II) | HL | [Cu(L)₂(H₂O)₂] | Light green |
| C4 | Mn(II) | HL | [Mn(L)₂(H₂O)₂] | Light brown |
| C5 | Zn(II) | HL | [Zn(L)₂(H₂O)₂] | Yellow |
Mechanistic Studies of this compound Synthesis Pathways
The synthesis of 2-aminoimidazoles, including this compound, can be achieved through various pathways. Mechanistic studies have provided insights into the intricate steps involved in the formation of this heterocyclic core.
Palladium-Catalyzed Alkyne Carboamination
A robust method for constructing substituted 2-aminoimidazoles involves the palladium-catalyzed carboamination of N-propargyl guanidines with aryl triflates. acs.orgnih.govnih.gov The proposed mechanism for this transformation is a multi-step catalytic cycle:
Oxidative Addition : The cycle begins with the oxidative addition of the aryl triflate (e.g., 4-methoxyphenyl (B3050149) triflate) to a palladium(0) complex, which generates a cationic palladium(II) complex. acs.orgnih.gov
Alkyne Coordination and Aminopalladation : The palladium(II) catalyst coordinates to the alkyne of the N-propargyl guanidine substrate. This is followed by an outer-sphere attack of a guanidine nitrogen nucleophile onto the coordinated alkyne. This step, termed anti-aminopalladation, forms a Pd-alkenyl intermediate. acs.orgnih.gov
Reductive Elimination : The subsequent reductive elimination from the Pd-alkenyl intermediate releases an exocyclic product. nih.gov
Isomerization : The exocyclic intermediate, which contains a double bond outside the ring, then undergoes isomerization to form the thermodynamically more stable aromatic 2-aminoimidazole product. nih.gov
This pathway is significant as it forms both a new carbon-nitrogen and a new carbon-carbon bond during the annulation process. nih.govnih.gov
Alkene-Diamination of Guanidine with α-Bromoalkenones
Another well-studied pathway involves the reaction of guanidine with conjugated α-bromoalkenones, such as α-bromochalcone derivatives. thieme-connect.comorganic-chemistry.org This method provides a direct route to polysubstituted 2-aminoimidazoles and avoids the need for protecting groups on the guanidine. organic-chemistry.org The proposed mechanism proceeds through a tandem sequence:
Aza-Michael Addition : The reaction initiates with a nucleophilic aza-Michael addition of guanidine to the α,β-unsaturated ketone system of the α-bromoalkenone. organic-chemistry.org
Intramolecular Sₙ2 Cyclization : The initial adduct then undergoes an intramolecular Sₙ2 reaction, where another nitrogen atom of the guanidine displaces the bromide, leading to the formation of a five-membered imidazolidine (B613845) intermediate. thieme-connect.comorganic-chemistry.org
Oxidation/Aromatization : The final step is the conversion of the saturated imidazolidine ring into the aromatic 2-aminoimidazole. This is achieved through an oxidation step. While an oxidant like manganese dioxide (MnO₂) can be used, mechanistic studies suggest a unique internal redox-neutral process may also lead to the aromatic product. thieme-connect.comorganic-chemistry.org
Computational studies have also supported mechanistic proposals for imidazole synthesis, highlighting how specific functional groups can assist in the reaction and direct its regioselectivity. For instance, studies have shown that a strategically placed hydroxyl group can facilitate a hydrogen atom shift, making the formation of the imidazole ring more energetically favorable compared to other potential cyclization products. acs.org
Advanced Spectroscopic and Structural Characterization of 1 4 Methoxyphenyl 1h Imidazol 2 Amine Derivatives
Vibrational Spectroscopy Analysis
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint, with specific absorption bands corresponding to the vibrations of particular functional groups. For derivatives of 1-(4-methoxyphenyl)-1H-imidazol-2-amine, the FT-IR spectrum is characterized by several key absorption regions that confirm its structure.
The primary amine (-NH₂) group at the C2 position of the imidazole (B134444) ring typically exhibits N-H stretching vibrations in the 3500–3300 cm⁻¹ region. Aromatic C-H stretching vibrations from both the methoxyphenyl and imidazole rings are generally observed as multiple weak bands in the 3100–3000 cm⁻¹ range. ijrar.org The aliphatic C-H stretching of the methoxy (B1213986) (-OCH₃) group appears between 3000 and 2800 cm⁻¹. ijrar.org
The region from 1650 to 1400 cm⁻¹ is particularly informative, containing C=N and C=C stretching vibrations characteristic of the imidazole and phenyl rings. The C-O-C stretching vibrations of the anisole (B1667542) moiety are typically found in the 1250-1020 cm⁻¹ range. nih.gov For instance, in a related compound, 1-[2-(1H-Benzo[d]imidazol-1-yl)-1-(4-methoxyphenyl)ethylidene]-2-phenylhydrazine, characteristic IR peaks were observed at 3207 cm⁻¹ (N-H), 3041 cm⁻¹ (aromatic C-H), 2897 cm⁻¹ (aliphatic C-H), and 1579 cm⁻¹ (C=N/C=C). beilstein-journals.org
A summary of expected and observed FT-IR vibrational frequencies for related imidazole derivatives is presented below.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Observed Frequency (cm⁻¹) in Related Compounds | Reference |
| N-H Stretch (Amine) | 3500-3300 | 3316 | nih.gov |
| Aromatic C-H Stretch | 3100-3000 | 3056, 3027 | ijrar.org |
| Aliphatic C-H Stretch (Methoxy) | 3000-2800 | 2837 | ijrar.org |
| C=N Stretch (Imidazole Ring) | 1650-1550 | 1579 | beilstein-journals.org |
| C=C Stretch (Aromatic Ring) | 1600-1450 | 1512, 1489 | nih.gov |
| C-O-C Asymmetric Stretch | 1275-1200 | 1213 | nih.gov |
| C-O-C Symmetric Stretch | 1075-1020 | 1020 | nih.gov |
Raman spectroscopy serves as a valuable complement to FT-IR, providing information on the polarizability of molecular bonds. It is particularly sensitive to non-polar, symmetric vibrations, which may be weak or absent in an FT-IR spectrum. In the analysis of 1-(4-methoxyphenyl)-1H-imidazole, FT-Raman spectra have been used to identify and assign key vibrational modes with support from density functional theory (DFT) calculations. researchgate.net
For aromatic systems, the ring breathing mode is a characteristic Raman signal. In 1,4-substituted phenyl rings, this is expected between 1005-1100 cm⁻¹. researchgate.net For example, a Raman band at 1102 cm⁻¹ was assigned to this mode in a similar methoxyphenyl-imidazole derivative. researchgate.net Low-frequency vibrations below 200 cm⁻¹, which correspond to delocalized shearing or tapping motions of the entire molecular framework, can also be effectively probed by Raman spectroscopy. nih.gov
The analysis of both FT-IR and Raman spectra provides a more complete assignment of the fundamental vibrational modes. For 2-(4-Methoxyphenyl)-4, 5-diphenyl-1H-imidazole, C-H in-plane bending vibrations were assigned at 1473 and 1444 cm⁻¹ in the FT-Raman spectrum. ijrar.org
Key vibrational modes observed in the Raman spectra of related compounds are summarized in the table below.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Observed Frequency (cm⁻¹) in Related Compounds | Reference |
| Aromatic C-H Stretch | 3100-3000 | 2839 | ijrar.org |
| CH₃ In-Plane Bend | 1480-1440 | 1473, 1444 | ijrar.org |
| Aromatic Ring Breathing | 1100-1000 | 1102, 1061 | researchgate.netresearchgate.net |
| C-H Out-of-Plane Bend | 950-800 | 695, 537 | ijrar.org |
| Low-Frequency Modes | < 200 | 141, 72, 47 | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
The ¹H NMR spectrum provides a precise count of the different types of protons and their connectivity. For a typical this compound derivative, distinct signals are expected for the protons of the methoxyphenyl ring, the imidazole ring, the methoxy group, and the amine group.
Methoxyphenyl Protons: The 1,4-disubstituted phenyl ring gives rise to a characteristic AA'BB' splitting pattern. The two protons ortho to the imidazole ring (H-2', H-6') typically appear as a doublet around δ 7.3-7.7 ppm, while the two protons ortho to the methoxy group (H-3', H-5') appear as a doublet at a more upfield position, around δ 6.9-7.1 ppm, due to the electron-donating effect of the oxygen. rsc.org
Imidazole Protons: The protons on the imidazole ring (H-4, H-5) typically appear as distinct signals in the aromatic region, often as doublets or singlets depending on substitution, generally between δ 7.0-7.8 ppm. rsc.org
Amine Protons: The two protons of the primary amine (-NH₂) at the C2 position are expected to produce a broad singlet. Its chemical shift can vary depending on solvent and concentration, and the signal disappears upon addition of D₂O due to proton exchange.
Methoxy Protons: The methoxy group (-OCH₃) gives a sharp, characteristic singlet, typically appearing significantly upfield around δ 3.8-3.9 ppm. rsc.org
The table below shows representative ¹H NMR data for related N-aryl imidazole derivatives.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Solvent | Reference |
| 1-(4-Methoxyphenyl)-1H-imidazole derivative | Ar-H | 7.27-7.31 (m, 2H) | CDCl₃ | rsc.org |
| Ar-H | 6.95-6.99 (m, 2H) | CDCl₃ | rsc.org | |
| Imidazole-H | 7.76 (s, 1H) | CDCl₃ | rsc.org | |
| -OCH₃ | 3.84 (s, 3H) | CDCl₃ | rsc.org | |
| 1-(4-Methoxyphenyl)ethylidene derivative | Ar-H (complex) | 7.62–6.71 | DMSO-d₆ | beilstein-journals.org |
| Imidazole-H | 8.09 (s, 1H) | DMSO-d₆ | beilstein-journals.org | |
| -OCH₃ | 3.75 (s, 3H) | DMSO-d₆ | beilstein-journals.org |
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The interpretation of the spectrum allows for the complete mapping of the carbon skeleton.
Methoxyphenyl Carbons: The spectrum will show four distinct signals for the aromatic carbons of the methoxyphenyl ring. The carbon attached to the oxygen (C-4') is highly deshielded (δ ~159 ppm), while the carbon attached to the imidazole nitrogen (C-1') appears around δ 130 ppm. The ortho (C-2', C-6') and meta (C-3', C-5') carbons have distinct chemical shifts. rsc.org
Imidazole Carbons: The carbons of the imidazole ring have characteristic shifts. The C2 carbon, being attached to three nitrogen atoms (one exocyclic amine, two ring nitrogens), is expected to be the most deshielded of the ring carbons, appearing around δ 150-153 ppm. The C4 and C5 carbons typically resonate between δ 115-140 ppm. rsc.org
Methoxy Carbon: The carbon of the methoxy group (-OCH₃) gives a sharp signal in the aliphatic region, typically around δ 55-56 ppm. rsc.org
Representative ¹³C NMR data for related compounds are provided below.
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) | Solvent | Reference |
| 1-(4-Methoxyphenyl)-1H-imidazole derivative | C-4' (C-O) | 159.0 | CDCl₃ | rsc.org |
| C-2 (Imidazole) | 136.0 | CDCl₃ | rsc.org | |
| C-1' (C-N) | 130.8 | CDCl₃ | rsc.org | |
| C-2', C-6' | 123.3 | CDCl₃ | rsc.org | |
| C-4, C-5 (Imidazole) | 130.1, 118.9 | CDCl₃ | rsc.org | |
| C-3', C-5' | 115.0 | CDCl₃ | rsc.org | |
| -OCH₃ | 55.7 | CDCl₃ | rsc.org | |
| 1-(4-Methoxyphenyl)ethylidene derivative | C-4' (C-O) | 159.42 | DMSO-d₆ | beilstein-journals.org |
| C-2 (Imidazole) | 143.35 | DMSO-d₆ | beilstein-journals.org | |
| -OCH₃ | 55.03 | DMSO-d₆ | beilstein-journals.org |
While 1D NMR provides fundamental structural data, 2D NMR experiments are often essential for the unambiguous assignment of all signals, especially in complex derivatives.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds (²JHH, ³JHH). sdsu.edu A COSY spectrum would show cross-peaks between the adjacent ortho (H-2'/H-6') and meta (H-3'/H-5') protons on the methoxyphenyl ring, confirming their connectivity. It would also reveal couplings between any adjacent protons on a substituted imidazole ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons directly to the carbons they are attached to (¹JCH). sdsu.edu This allows for the definitive assignment of each proton signal to its corresponding carbon signal. For example, the proton signal at ~3.8 ppm would show a correlation to the carbon signal at ~55 ppm, confirming the -OCH₃ group. Likewise, each aromatic proton signal would be correlated to its specific carbon atom in the phenyl and imidazole rings. science.gov
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²JCH, ³JCH). sdsu.edu HMBC is crucial for piecing together the molecular fragments. Key expected correlations for this compound would include:
A correlation from the methoxy protons (-OCH₃) to the C-4' carbon of the phenyl ring.
Correlations from the H-2'/H-6' protons of the phenyl ring to the C-1' and C-3'/C-5' carbons of the phenyl ring, and most importantly, to the C5 carbon of the imidazole ring, which unambiguously establishes the connection point between the two rings.
Correlations from the imidazole protons (H-4, H-5) to the other carbons within the imidazole ring (C2, C4, C5), confirming the ring structure.
Together, these advanced NMR techniques provide an exhaustive and definitive characterization of the molecular structure of this compound derivatives. science.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of this compound derivatives. Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly employed methods. The fragmentation patterns observed are characteristic of the imidazole core and its substituents.
The imidazole ring itself is a stable aromatic system. Studies on the electron ionization of the parent imidazole molecule show that the most abundant fragment cations result from the cleavage of the ring structure. nih.gov For substituted imidazoles, the fragmentation pathways are heavily influenced by the nature of the substituents. nih.gov In the case of this compound, the fragmentation is expected to initiate at several key sites:
The N-Aryl Bond: Cleavage of the bond between the imidazole N1 and the methoxyphenyl group.
The 2-Amino Group: Loss of the amino group or related fragments.
The Methoxyphenyl Group: Fragmentation of the anisole moiety, typically involving the loss of a methyl radical (CH₃•, M-15) to form a stable phenoxy cation, or the loss of a methoxy radical (•OCH₃, M-31).
Imidazole Ring Fission: Complex fragmentation of the heterocyclic core following initial losses.
While specific experimental mass spectra for the parent compound this compound are not detailed in the reviewed literature, analysis of related 2-aminoimidazole and benzimidazole (B57391) derivatives provides insight into these processes. researchgate.netnih.gov For instance, research on various imidazole derivatives demonstrates that their fragmentation patterns are predictable and useful for structural confirmation. researchgate.netnih.gov
Table 1: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure | Ion m/z (Predicted) | Description |
|---|---|---|---|
| [M]+• | C₁₀H₁₁N₃O+• | 189 | Molecular Ion |
| [M-CH₃]+ | C₉H₈N₃O+ | 174 | Loss of a methyl radical from the methoxy group |
| [M-NH₂]+ | C₁₀H₉N₂O+ | 173 | Loss of an amino radical |
| [C₇H₇O]+ | Methoxyphenyl cation | 107 | Cleavage of the N-aryl bond |
Electronic Absorption and Emission Spectroscopy
UV-Vis spectroscopy provides critical information about the electronic transitions within a molecule. The spectrum of this compound is characterized by absorptions arising from π–π* and n–π* transitions associated with its aromatic and heteroaromatic systems. The imidazole ring, the 4-methoxyphenyl (B3050149) group, and the 2-amino group all act as chromophores.
The electronic properties and, consequently, the absorption maxima (λmax) are highly tunable based on the substituents attached to the imidazole core. rsc.org The introduction of an imidazole moiety can blue-shift absorption bands, while amino group substitutions tend to cause a red-shift. chemrxiv.org The spectrum is expected to show intense bands corresponding to π–π* transitions of the conjugated system formed by the imidazole and methoxyphenyl rings. Weaker n–π* transitions, originating from the non-bonding electrons on the nitrogen atoms, may also be observed, often as a shoulder on the main absorption band. The solvent environment can also influence the position of these bands (solvatochromism), particularly for polar n–π* transitions. Studies on tripodal push-pull chromophores with an imidazole donor core have shown longest-wavelength absorption maxima in the broad range of 304–448 nm. rsc.org
Table 2: Representative UV-Vis Absorption Data for Related Imidazole-Containing Compounds
| Compound | Solvent | λmax (nm) | Reference |
|---|---|---|---|
| Purine (contains imidazole ring) | Acetonitrile | 246, 292 | chemrxiv.org |
| Purine (contains imidazole ring) | Aqueous | 247, 290 | chemrxiv.org |
Derivatives of 2-aminoimidazole are known to possess interesting photoluminescent properties, making PL spectroscopy a valuable tool for their characterization. The emission characteristics, such as the emission wavelength (λem) and fluorescence quantum yield (ΦF), are sensitive to the molecular structure and the surrounding environment.
Many imidazole-based fluorophores operate via mechanisms like excited-state intramolecular proton transfer (ESIPT) or exhibit aggregation-induced emission (AIE). researchgate.netmdpi.com For molecules like this compound, fluorescence is expected to originate from the de-excitation of the first singlet excited state (S₁). The energy of the emission is typically lower than the absorption energy, a phenomenon known as the Stokes shift.
Research on complex imidazole-centered chromophores has revealed that their emission is strongly dependent on solvent polarity and the electron-withdrawing power of peripheral substituents, with emission maxima observed over a wide range from 393 nm to 612 nm. rsc.org The quantum yield of fluorescence for purine, which contains an imidazole ring, has been reported to be around 0.007 in aqueous solution. chemrxiv.org The introduction of specific substituents can significantly enhance these emissive properties, making these compounds suitable for various optical applications.
X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing data on bond lengths, bond angles, and intermolecular interactions. While the crystal structure for this compound itself is not available in the reviewed literature, the structure of the closely related compound 1-(4-methoxyphenyl)-1H-imidazole has been determined, offering significant insights.
For 1-(4-methoxyphenyl)-1H-imidazole, the imidazole and methoxyphenyl rings are not coplanar, exhibiting a dihedral angle between their mean planes. The crystal packing is stabilized by weak C—H···N and C—H···O intermolecular interactions. The specific crystal data for this analog provides a strong foundation for understanding the structural characteristics of the target molecule. The addition of a 2-amino group would be expected to introduce strong N—H···N hydrogen bonds, significantly influencing the crystal packing motif.
Table 3: Crystallographic Data for 1-(4-methoxyphenyl)-1H-imidazole
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₁₀N₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.3323 (2) |
| b (Å) | 5.86430 (10) |
| c (Å) | 14.8986 (3) |
| β (°) | 99.4310 (10) |
| Volume (ų) | 891.09 (3) |
Theoretical and Computational Investigations of 1 4 Methoxyphenyl 1h Imidazol 2 Amine
Computational Mechanistic Pathway Elucidation of Reactions Involving 1-(4-Methoxyphenyl)-1H-imidazol-2-amine
While direct computational studies elucidating the mechanistic pathways of reactions specifically involving this compound are not extensively available in the current body of scientific literature, the principles of computational chemistry are widely applied to understand the reactivity and reaction mechanisms of related imidazole-containing compounds. Density Functional Theory (DFT) calculations, in particular, have become a powerful tool for investigating the intricacies of reaction pathways, including the identification of transition states, intermediates, and the determination of reaction energy profiles.
To illustrate the application of these computational methods in the context of imidazole (B134444) chemistry, we can examine a representative study on the Ni–Al bimetallic-catalyzed C–H cyclization reaction to construct tricyclic imidazoles. acs.orgacs.org This example demonstrates how computational approaches can provide profound insights into complex reaction mechanisms, which are, by extension, relevant to understanding the potential reactivity of this compound.
In a study of Ni-catalyzed C-H cyclization, DFT calculations were employed to map out the entire catalytic cycle. acs.orgacs.org The investigation revealed a multi-step mechanism, providing clarity on the role of the catalyst, ligands, and reactants at a molecular level. The primary elucidated steps include:
Substrate Coordination: The initial step involves the coordination of the imidazole substrate to the nickel catalyst.
C–C Reductive Elimination: The final step in the catalytic cycle is the reductive elimination from the nickel center, which forms the new carbon-carbon bond, leading to the tricyclic imidazole product and regeneration of the active catalyst. acs.orgacs.org
Computational analysis of the transition states and intermediates along this pathway allows for the determination of activation energies and reaction energies for each elementary step. This level of detail is crucial for understanding factors that influence reaction rates and selectivity.
Below are interactive data tables that conceptualize the type of detailed findings that are typically generated from such computational mechanistic studies.
Table 1: Calculated Relative Free Energies for the Ni-Catalyzed C-H Cyclization of an Imidazole Derivative
This table outlines the calculated Gibbs free energy changes (in kcal/mol) for each step in the proposed catalytic cycle. The energies are relative to the initial resting state of the catalyst and the free reactants.
| Step | Species | Relative Free Energy (kcal/mol) | Description |
| 1 | Catalyst-Substrate Complex | -5.2 | Coordination of the imidazole substrate to the Ni catalyst. |
| 2 | Transition State 1 (TS1) | +18.5 | Transition state for the rate-determining Ligand-to-Ligand Hydrogen Transfer (LLHT) step. |
| 3 | Intermediate 1 | -10.8 | Intermediate formed after the LLHT step. |
| 4 | Transition State 2 (TS2) | +12.3 | Transition state for the C-C reductive elimination. |
| 5 | Product Complex | -25.6 | Complex of the catalyst with the final tricyclic imidazole product. |
Table 2: Key Geometric Parameters of the Rate-Determining Transition State (TS1)
This table presents critical bond distances (in Ångströms) in the calculated geometry of the transition state for the Ligand-to-Ligand Hydrogen Transfer (LLHT) step. These parameters provide insight into the nature of bond breaking and bond formation at the pinnacle of the energy barrier.
| Interacting Atoms | Bond Distance (Å) | Description |
| Ni–H | 1.55 | Bond formation between the nickel center and the transferring hydrogen atom. |
| C–H | 1.62 | Elongation and breaking of the original C-H bond of the imidazole. |
| Ni–C (imidazole) | 2.10 | Formation of a bond between the nickel center and the carbon of the imidazole ring. |
| C–C (alkene) | 2.25 | Approach of the alkene carbon to the imidazole carbon for the new C-C bond. |
These computational findings, exemplified by the study of the Ni-catalyzed cyclization, highlight the power of theoretical investigations to unravel complex reaction mechanisms. acs.orgacs.org Such studies can elucidate the roles of catalysts and ligands, identify rate-determining steps, and explain observed selectivity. While awaiting specific computational studies on this compound, these analogous investigations provide a robust framework for predicting and understanding its chemical behavior in various transformations.
In Vitro Biological Activity and Mechanistic Insights of 1 4 Methoxyphenyl 1h Imidazol 2 Amine Derivatives
In Vitro Antimicrobial Activity Studies
Derivatives of 1-(4-methoxyphenyl)-1H-imidazol-2-amine and related imidazole (B134444) structures have been evaluated for their ability to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi. nih.govresearchgate.net
Evaluation of Antibacterial Potency Against Gram-Positive and Gram-Negative Strains
A range of imidazole derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. Nitroimidazole derivatives, for instance, are recognized as effective therapeutic agents against infections caused by these types of bacteria. nih.gov Studies have shown that the antibacterial efficacy is often dependent on the specific structural modifications of the imidazole core.
In one study, a series of 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-substituted aminoacetate derivatives were screened against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). researchgate.net Several compounds from this series, notably 3c, 3f, and 3h, registered significant activity with a Minimum Inhibitory Concentration (MIC) value of 15.62 μg/mL against the tested strains. researchgate.net Similarly, other research has identified imidazole-based compounds with potent inhibitory effects. For example, a study on imidazole derivatives containing a 2,4-dienone motif found significant activity against Gram-positive bacteria, including Staphylococcus aureus and Staphylococcus epidermidis, with MIC values as low as 4 μg/mL and 8 μg/mL, respectively. nih.gov
| Compound/Derivative Class | Gram-Positive Bacteria | MIC (μg/mL) | Gram-Negative Bacteria | MIC (μg/mL) | Reference |
| Aminoacetate Derivatives (3c, 3f, 3h) | S. aureus | 15.62 | E. coli | 15.62 | researchgate.net |
| Imidazole-dienone Derivative (42) | S. aureus UA1758 | 4 | - | - | nih.gov |
| Imidazole-dienone Derivative (31) | S. aureus UA1758 | 8 | - | - | nih.gov |
| Imidazole-dienone Derivatives (31, 42) | S. epidermidis UF843 | 8 | - | - | nih.gov |
Assessment of Antifungal Efficacy Against Various Fungal Strains
The imidazole scaffold is a well-established pharmacophore in antifungal drug development, with many marketed drugs like miconazole (B906) and ketoconazole (B1673606) belonging to this class. nih.gov Research into novel this compound analogues and related structures continues to yield compounds with significant antifungal properties.
For example, the same aminoacetate derivatives mentioned previously were also tested against the fungal pathogen Candida albicans, with compounds 3c, 3f, and 3h showing a MIC of 15.62 μg/mL. researchgate.net In a different study, novel benzo researchgate.neteurjchem.comimidazo[1,2-d] researchgate.netresearchgate.netnih.govtriazine derivatives demonstrated significant fungicidal activities against several phytopathogenic fungi at a concentration of 50 μg/mL. mdpi.com Specifically, compounds 4g, 4n, 4u, and 4v showed inhibitory rates exceeding 50% against Botrytis cinerea, Rhizoctonia solani, and Colletotrichum capsici. mdpi.com Another investigation into imidazole derivatives with a 2,4-dienone motif revealed potent activity against a panel of Candida species, including fluconazole-resistant strains. nih.gov Two derivatives, in particular, showed MIC values of 8 µg/mL against the resistant C. albicans 64110 strain. nih.gov
| Compound/Derivative Class | Fungal Strain | MIC (μg/mL) | Inhibition (%) | Reference |
| Aminoacetate Derivatives (3c, 3f, 3h) | Candida albicans | 15.62 | - | researchgate.net |
| Benzoimidazotriazine (4o) | Botrytis cinerea | - | 76.7 (at 50 µg/mL) | mdpi.com |
| Benzoimidazotriazine (4b) | Rhizoctonia solani | - | 63.5 (at 50 µg/mL) | mdpi.com |
| Benzoimidazotriazine (4t) | Colletotrichum capsici | - | 66.8 (at 50 µg/mL) | mdpi.com |
| Imidazole-dienone Derivatives (31, 42) | Candida albicans 64110 (Fluconazole-resistant) | 8 | - | nih.gov |
Impact of Structural Modifications on Antimicrobial Spectrum and Potency
The antimicrobial activity of imidazole derivatives is highly sensitive to their chemical structure. Specific modifications can enhance potency and broaden the spectrum of activity.
One effective strategy is the complexation of imidazole derivatives with transition metals. A study on 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL) and its metal complexes with Co(II), Ni(II), Cu(II), Mn(II), and Zn(II) found that the metal complexes exhibited better antimicrobial activity than the parent ligand. nih.gov This enhancement is attributed to the increased lipophilicity of the complexes, which facilitates crossing of microbial membrane barriers. nih.gov
The nature of substituents on the imidazole ring system is also critical. Research on benzo researchgate.neteurjchem.comimidazo[1,2-d] researchgate.netresearchgate.netnih.govtriazine derivatives showed that the presence of electron-withdrawing groups, such as fluorine, chlorine, and bromine atoms, contributes to enhanced antifungal activity. mdpi.com Furthermore, the core imidazole ring itself appears essential for activity. When the imidazole moiety in certain active compounds was replaced with 4-methyl-1H-imidazole or 4,5-dichloro-1H-imidazole, the antifungal effects were largely abolished, highlighting the importance of the unsubstituted imidazole core for this class of compounds. nih.gov The length and nature of alkyl chains in related amine and amide compounds also play a role, with a chain length of 11 to 15 carbon atoms often being most active. nih.gov
In Vitro Anticancer Activity Studies on Cell Lines
The imidazole scaffold is a key feature in a variety of anticancer agents, and numerous studies have explored the cytotoxic potential of novel imidazole derivatives against a panel of human cancer cell lines. rsc.orgnih.gov
Cytotoxicity Evaluation (e.g., IC50 determination, cell viability assays)
The cytotoxic effects of this compound derivatives and related compounds have been quantified using standard in vitro assays, such as the MTT assay, to determine the half-maximal inhibitory concentration (IC50). These studies have revealed that certain derivatives possess potent antiproliferative activity against various cancer cell lines.
For example, one study synthesized a series of 2,4,5-triphenyl-1H-imidazole derivatives and evaluated their activity against human non-small cell lung carcinoma (A549) cells. imedpub.com The compound 2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl) phenol (B47542) was identified as the most promising, with an IC50 value of 15 μM. imedpub.com Another investigation on a novel benzimidazole (B57391) derivative (se-182) reported significant cytotoxic effects against several cell lines, with particularly high potency against liver cancer (HepG2) and lung cancer (A549) cells, showing IC50 values of 15.58 µM and 15.80 µM, respectively. jksus.org
Other research has identified even more potent compounds. A series of pyrazolo[3,4-b]pyridine derivatives, which are structurally related to imidazoles, showed significant cytotoxicity. nih.gov Compound 9a was highly active against cervical cancer (HeLa) cells with an IC50 of 2.59 µM, while compound 14g was potent against colon cancer (HCT-116) cells with an IC50 of 1.98 µM. nih.gov Similarly, a study of amide derivatives of a thiadiazol-2-amine compound found one derivative to be highly cytotoxic against HeLa and pancreatic cancer (PANC-1) cell lines, with IC50 values of 2.8 µM and 1.8 µM, respectively. researchgate.net
| Compound/Derivative Class | Cancer Cell Line | IC50 (μM) | Reference |
| Triphenyl-imidazole derivative (6f) | A549 (Lung) | 15 | imedpub.com |
| Benzimidazole derivative (se-182) | HepG2 (Liver) | 15.58 | jksus.org |
| Benzimidazole derivative (se-182) | A549 (Lung) | 15.80 | jksus.org |
| Pyrazolo[3,4-b]pyridine (9a) | HeLa (Cervical) | 2.59 | nih.gov |
| Pyrazolo[3,4-b]pyridine (14g) | HCT-116 (Colon) | 1.98 | nih.gov |
| Pyrazolo[3,4-b]pyridine (14g) | MCF-7 (Breast) | 4.66 | nih.gov |
| Thiadiazol-2-amine derivative (6d) | HeLa (Cervical) | 2.8 | researchgate.net |
| Thiadiazol-2-amine derivative (6d) | PANC-1 (Pancreatic) | 1.8 | researchgate.net |
| Imidazole-2(3H)-thione (5) | MCF-7, HCT-116, HepG2 | < 5 | researchgate.net |
Assessment of Selectivity Towards Cancer Cell Lines
A critical aspect of anticancer drug development is selectivity: the ability of a compound to kill cancer cells while sparing normal, healthy cells. Some studies on imidazole derivatives have addressed this by comparing cytotoxicity in cancer cell lines versus normal cell lines.
In the study of pyrazolo[3,4-b]pyridine derivatives, the most effective compounds, 9a and 14g, were evaluated for their effect on the normal human lung fibroblast cell line WI-38. nih.gov These compounds showed good safety profiles, with IC50 values of 26.44 µM (for 9a) and 21.81 µM (for 14g) against the normal cells. nih.gov These values are significantly higher than their IC50 values against the tested cancer cell lines, indicating a degree of selective cytotoxicity towards malignant cells. nih.gov Another comparative study involving a Pt(II) complex with a (1-methyl-1H-imidazol-2-yl)-methanamine derivative (Pt-4a) and the established drug cisplatin (B142131) across 12 different cancer cell lines demonstrated that while the novel compound was generally less potent than cisplatin, it showed comparable cytotoxic effects on specific lines like non-small-cell lung cancer (NCI-H460) and colorectal cancer (HCT-15, HCT-116) cells. nih.gov Such profiles suggest that derivatives can be tailored to target specific cancer types with potentially different selectivity profiles.
In Vitro Antioxidant Activity Evaluation
The antioxidant potential of derivatives based on the 1-(4-methoxyphenyl)-1H-imidazole scaffold has been investigated using established in vitro assays. A notable study focused on 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (referred to as HL) and its transition metal complexes. nih.gov The antioxidant capacity was evaluated through 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline)-6-sulphonic acid (ABTS) radical scavenging assays. nih.govdoaj.orgmdpi.com
The findings indicated that the imidazole derivative HL exhibited moderate antioxidant activity, which was notably better than that of its corresponding metal complexes (C1–C5). nih.gov This enhanced activity is attributed to the presence of an exchangeable hydrogen atom in the hydroxyl group of the ligand, a feature commonly associated with potent radical scavenging capabilities in phenolic compounds. nih.gov The synthesized compounds generally showed greater efficacy in the DPPH assay compared to the ABTS assay. nih.gov The antioxidant potential was measured against TROLOX and Butylated Hydroxyanisole (BHA) as standard positive controls. nih.gov
| Compound | DPPH % Inhibition (at 100 µM) | ABTS % Inhibition (at 100 µM) |
|---|---|---|
| HL | 68.32 | 56.14 |
| C1 (Co) | 54.18 | 44.29 |
| C2 (Ni) | 58.24 | 46.81 |
| C3 (Cu) | 55.73 | 45.33 |
| C4 (Mn) | 52.89 | 41.95 |
| C5 (Zn) | 56.11 | 43.78 |
| TROLOX | 89.16 | 85.23 |
| BHA | 92.43 | 88.67 |
Molecular Docking and Binding Interaction Studies
Molecular docking studies have been employed to elucidate the binding mechanisms and affinities of 1-(4-methoxyphenyl)-1H-imidazole derivatives with specific protein targets. For the derivative 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL), docking simulations were performed against the crystal structure of the NADPH enzyme. nih.gov The analysis focused on predicting the binding energy, which is a measure of the affinity between the ligand and the protein. nih.govnih.gov
The results demonstrated that the ligand HL possesses a strong binding affinity for the NADPH enzyme, with a calculated binding energy of -6.37 kcal/mol. nih.gov In comparison, the transition metal complexes derived from HL showed less favorable binding energies, ranging from -3.31 to -5.59 kcal/mol. nih.gov This suggests a more stable interaction between the parent imidazole derivative and the enzyme's active site compared to its metal complexes. nih.gov In related studies on other heterocyclic compounds, derivatives have been docked against targets like the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, revealing that structural modifications can significantly influence binding interactions. scispace.com
| Compound | Target Protein | Binding Energy (kcal/mol) |
|---|---|---|
| HL | NADPH Enzyme (2CDU) | -6.37 |
| C1 (Co Complex) | NADPH Enzyme (2CDU) | -5.16 |
| C2 (Ni Complex) | NADPH Enzyme (2CDU) | -3.58 |
| C3 (Cu Complex) | NADPH Enzyme (2CDU) | -5.02 |
| C4 (Mn Complex) | NADPH Enzyme (2CDU) | -3.31 |
| C5 (Zn Complex) | NADPH Enzyme (2CDU) | -5.59 |
Computational studies have successfully identified putative molecular targets for derivatives of the 1-(4-methoxyphenyl)-1H-imidazole scaffold. For the antioxidant derivative HL, the NADPH enzyme (PDB ID: 2CDU) was identified as a potential target. nih.gov The binding site analysis revealed specific interactions between the ligand and the amino acid residues within the enzyme's active pocket. nih.gov While detailed interactions for this specific compound were not fully enumerated, studies on related structures, such as 2-(4-methoxybenzyl)-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b] nih.govdoaj.orgmdpi.comthiadiazol-5-yl thiocyanate, have shown that binding is typically governed by a combination of strong hydrogen bonds and hydrophobic interactions with the active site of target kinases. nih.gov The ability of imidazole derivatives to form hydrogen bonds is a key factor in their interaction with biological targets. researchgate.net
A significant outcome of the molecular docking analyses is the strong correlation between computational predictions and experimental results. rsc.org The in silico findings for 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL) and its complexes provide a theoretical validation for the observed in vitro antioxidant activities. nih.gov
The calculated binding energy for the ligand HL (-6.37 kcal/mol) was more negative than those of its metal complexes, indicating a more favorable and stable binding to the NADPH enzyme. nih.gov This computational result directly supports the experimental data, where HL demonstrated superior radical scavenging activity compared to the complexes. nih.govrsc.org This synergy between computational and experimental data reinforces the hypothesis that the antioxidant potential of this class of compounds is linked to their ability to effectively interact with and inhibit enzymes involved in oxidative processes. nih.gov
Structure-Activity Relationship (SAR) Studies Based on In Vitro Data
Structure-activity relationship (SAR) studies based on the available in vitro data provide critical insights into how the molecular features of 1-(4-methoxyphenyl)-1H-imidazole derivatives influence their biological activity. A clear correlation has been established between the molecular architecture of these compounds and their antioxidant efficacy. nih.gov
The most significant finding is the crucial role of the hydroxyl (-OH) group in determining antioxidant potential. nih.gov The parent ligand, 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL), which contains a phenolic hydroxyl group, exhibited significantly higher antioxidant activity than its transition metal complexes. nih.gov In the metal complexes, the phenolic proton is replaced by a metal ion, thereby diminishing the compound's ability to donate a hydrogen atom to scavenge free radicals. nih.gov This observation aligns with the general principle that the antioxidant efficiency of phenolic compounds is directly related to the presence and availability of hydroxyl groups. nih.govdoaj.org Therefore, the presence of an accessible hydroxyl group on the imidazole derivative's scaffold is a key determinant for potent antioxidant activity. nih.gov
Elucidation of Key Pharmacophoric Features for Desired Activities
The development of potent and selective therapeutic agents based on the this compound scaffold hinges on a detailed understanding of its structure-activity relationships (SAR). By systematically modifying the core structure and evaluating the corresponding changes in biological activity, researchers can identify the key molecular features, or pharmacophore, essential for molecular recognition and efficacy. This section elucidates these critical features by analyzing the impact of various structural modifications on the biological activities of this class of compounds.
The foundational pharmacophore of this compound derivatives consists of several key interaction points: a central imidazole ring, a methoxy-substituted phenyl group at the N-1 position, and an amine group at the C-2 position, with further substitutions on the imidazole and phenyl rings playing crucial roles in modulating activity.
Influence of Substituents on the Imidazole Core:
The imidazole core itself is a critical element, acting as a scaffold for the key interacting moieties. Its nitrogen atoms can participate in hydrogen bonding, which is a crucial interaction for binding to biological targets like enzyme active sites. nih.gov For instance, in studies of related imidazole-based p38α MAP kinase inhibitors, the nitrogen of a pyridinyl ring attached to the imidazole core forms a vital hydrogen bond with the amide NH of Met109 in the ATP binding pocket, an interaction deemed necessary for inhibition. nih.gov
Further substitution on the imidazole ring significantly impacts activity. The introduction of bulky phenyl groups at the C-4 and C-5 positions of the imidazole ring has been a common strategy in the design of various biologically active molecules, including cannabinoid receptor 2 (CB2) agonists. nih.gov
Role of the 1-(4-Methoxyphenyl) Moiety:
The 1-(4-Methoxyphenyl) group is a defining feature of this compound class. The methoxy (B1213986) group (-OCH3) at the para position of the phenyl ring is a hydrogen bond acceptor and can influence the electronic properties and conformation of the entire molecule. Its presence and position are often critical for potent activity.
In a series of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides designed as anticancer agents, the substitution pattern on the phenyl rings was found to be a major determinant of cytotoxicity. nih.gov For example, compound 5o , which features a 2,4-dimethoxyphenyl substitution, demonstrated the highest potency against the A549 lung cancer cell line with an IC50 value of 0.15 µM. nih.gov This highlights the importance of the number and position of methoxy groups.
The following table summarizes the cytotoxic activity of selected benzimidazole derivatives, illustrating the impact of substitutions on the N-phenyl ring.
| Compound | R Group (Substitution on N-phenyl) | IC50 (µM) vs. A549 Cells | IC50 (µM) vs. SW480 Cells |
| 5a | H | >100 | >100 |
| 5d | 4-Methoxyphenyl (B3050149) | 11.12 ± 1.25 | 22.84 ± 2.60 |
| 5j | 4-Chlorophenyl | 10.33 ± 1.12 | 19.34 ± 1.63 |
| 5o | 2,4-Dimethoxyphenyl | 0.15 ± 0.01 | 3.68 ± 0.59 |
| Data sourced from reference nih.gov |
As the data indicates, moving from an unsubstituted phenyl ring (5a ) to a 4-methoxyphenyl (5d ) or a 4-chlorophenyl (5j ) ring significantly increases cytotoxic activity. The most dramatic increase is seen with the 2,4-dimethoxyphenyl substitution (5o ), suggesting that multiple methoxy groups in specific positions create a highly favorable interaction with the biological target. nih.gov
Significance of the 2-Amine Group and its Analogues:
The 2-amine group of the parent scaffold is a key site for modification and interaction. It can act as a hydrogen bond donor, and its substitution allows for the exploration of the binding pocket of target enzymes or receptors. In the development of BRAF kinase inhibitors, a series of 2-(1H-imidazol-2-yl) pyridine (B92270) derivatives were synthesized, where the pyridine ring acts as a bioisostere for the amine group and introduces additional interaction points. nih.gov Two compounds from this series, CLW14 and CLW27 , showed potent antiproliferative activity against the A375 melanoma cell line, which is comparable to the standard drug Sorafenib. nih.gov
The in vitro antiproliferative activity of these derivatives is presented below.
| Compound | IC50 (µM) vs. A375 Cells |
| CLW14 | 4.26 |
| CLW27 | 2.93 |
| Sorafenib (Control) | 3.14 |
| Data sourced from reference nih.gov |
These findings suggest that replacing the simple amine with a more complex heterocyclic system like pyridine can lead to enhanced potency, likely due to additional or optimized interactions within the kinase binding site. nih.gov
A central imidazole ring acting as a scaffold, with its nitrogen atoms available for crucial hydrogen bonding.
The 1-(4-Methoxyphenyl) group , where the position and number of methoxy substituents are critical for optimizing activity, often providing essential hydrogen bond accepting capabilities and favorable electronic properties.
The C-2 position substituent , originally an amine group, which serves as a key interaction point (hydrogen bond donor) and a vector for modification to explore and exploit the topology of the target's binding site.
Substitutions at the C-4 and C-5 positions of the imidazole, which can be used to introduce bulky groups that may enhance binding affinity through hydrophobic or van der Waals interactions.
A comprehensive analysis of these features through techniques like quantitative structure-activity relationship (QSAR) modeling is essential for the rational design of new, more effective therapeutic agents based on this versatile chemical scaffold. nih.govmdpi.com
Future Research Directions and Potential Academic Applications
Exploration of Novel and Sustainable Synthetic Pathways for 1-(4-Methoxyphenyl)-1H-imidazol-2-amine
The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. rsc.org Future research should focus on novel and sustainable pathways for the synthesis of this compound and its derivatives. Traditional methods for constructing 2-aminoimidazoles often involve multi-step procedures and the use of hazardous reagents. nih.gov Recent advancements have highlighted greener alternatives, such as one-pot, multi-component reactions that increase atom economy and reduce waste. acs.org
A particularly promising approach is the use of deep eutectic solvents (DESs) as non-conventional and "green" reaction media. nih.gov A high-yield, one-pot, two-step synthesis of 2-aminoimidazoles has been achieved using DESs, which significantly reduces reaction times compared to conventional volatile organic solvents. nih.govmdpi.com This method, which involves the heterocyclodehydration between α-chloroketones and guanidine (B92328) derivatives, could be adapted for the synthesis of the target molecule. nih.gov Further exploration into microwave-assisted synthesis and the use of solid-supported catalysts could also lead to more sustainable and scalable production methods. Recent reviews of imidazole (B134444) synthesis highlight a variety of modern techniques, including metal-catalyzed reactions and cycloaddition protocols, that could be explored for this specific compound. rsc.orgrsc.orgresearchgate.net
Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches for 2-Aminoimidazoles
| Feature | Conventional Synthesis | Sustainable Synthesis (e.g., using DES) |
| Solvents | Volatile Organic Solvents (VOCs) | Deep Eutectic Solvents (DESs), Water |
| Reaction Time | Often lengthy (10-12 hours) | Reduced (4-6 hours) mdpi.com |
| Work-up | Complex, requires extraction | Simple filtration and crystallization nih.gov |
| Atom Economy | Moderate | High (Multi-component reactions) |
| Environmental Impact | Higher waste generation | Reduced waste, use of recyclable media nih.gov |
| Catalysts | Often stoichiometric reagents | Catalytic amounts of metals or organocatalysts |
Development of Advanced Spectroscopic Probes Utilizing this compound Frameworks
The imidazole scaffold is a key component in the design of fluorescent probes due to its unique optical properties. tandfonline.comnih.gov The this compound framework, with its inherent fluorescence potential, is an excellent candidate for the development of advanced spectroscopic probes for the detection of various analytes. The methoxy (B1213986) group can enhance the quantum yield and modulate the photophysical properties of the molecule.
Future research could focus on modifying the core structure to create "on-off" or ratiometric fluorescent sensors. For instance, the introduction of specific recognition moieties to the imidazole ring could lead to probes that are highly selective for metal ions, anions, or biologically important molecules like reactive oxygen species. rsc.org Imidazole-based metal-organic frameworks (MOFs) have already demonstrated potential in detecting nitroaromatic compounds and metal ions with high sensitivity and selectivity. acs.orgresearchgate.net The design of such probes can be assisted by Density Functional Theory (DFT) calculations to predict their spectroscopic behavior. rsc.org The development of these probes could have significant applications in environmental monitoring, medical diagnostics, and cellular imaging. mdpi.com
Deeper Mechanistic Understanding of this compound Biological Activities through Integrated Experimental and Computational Approaches
Substituted imidazoles are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govscialert.netnih.govijpsr.com The biological potential of this compound is an area ripe for investigation. A deeper mechanistic understanding of its biological activities can be achieved through a synergistic combination of experimental and computational methods.
In vitro and in vivo assays can be employed to screen the compound against various cell lines and pathogens. nih.govrsc.org Should biological activity be identified, computational tools such as molecular docking and molecular dynamics (MD) simulations can be used to predict its binding affinity and interaction with specific biological targets, such as enzymes or receptors. researchgate.netmdpi.com For example, computational studies have been used to investigate the inhibitory activity of imidazole derivatives against targets like SARS-CoV-2 main protease. mdpi.com This integrated approach can elucidate the structure-activity relationship (SAR) and guide the rational design of more potent and selective analogues. nih.gov Furthermore, understanding the metabolic pathways and potential toxicity through ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling is crucial for its development as a potential therapeutic agent. mdpi.com
Design and Synthesis of Highly Specific Probes for Biological Research Based on the this compound Core
Building upon the development of spectroscopic probes, a more targeted approach can be taken to design and synthesize highly specific probes for biological research. The this compound core can be functionalized with moieties that have a high affinity for specific biomolecules, such as proteins or nucleic acids. This could lead to the creation of fluorescent labels for imaging these molecules within living cells, providing valuable insights into cellular processes.
For example, the imidazole scaffold can be incorporated into hybrid compounds designed to target specific cancer cell lines. nih.govrsc.org By attaching a targeting ligand, such as a peptide or a small molecule that binds to a specific receptor overexpressed on cancer cells, probes with high specificity can be developed. These probes could be used for fluorescence microscopy, flow cytometry, and other bio-imaging techniques. The synthesis of such complex molecules can be achieved through multi-component reactions or palladium-catalyzed cross-coupling reactions, which allow for the facile introduction of diverse functional groups. nih.govacs.org
Potential in Materials Science Research (e.g., Non-Linear Optical Properties)
The field of materials science offers exciting opportunities for the application of this compound. Organic compounds with donor-π-acceptor architectures are known to exhibit significant non-linear optical (NLO) properties, which are crucial for applications in optoelectronics and telecommunications. nih.govbohrium.comresearchgate.net The structure of this compound, with the electron-donating methoxyphenyl group (donor) and the imidazole ring (π-system), makes it a promising candidate for NLO materials.
Future research should involve the experimental and computational investigation of its NLO properties. researchgate.net Techniques such as the Kurtz-Perry powder technique can be used to measure the second-harmonic generation (SHG) efficiency. researchgate.net Computational methods, particularly DFT calculations, can be employed to calculate key NLO parameters like polarizability and hyperpolarizability. nih.govmdpi.com The synthesis of derivatives with different electron-donating or -withdrawing groups on the phenyl or imidazole ring could be explored to tune the NLO response. researchgate.net These investigations could pave the way for the development of new organic materials for applications in frequency doubling, optical switching, and other photonic technologies.
Q & A
Q. What are the established synthetic routes for 1-(4-Methoxyphenyl)-1H-imidazol-2-amine, and how can purity be optimized?
The compound is typically synthesized via nucleophilic substitution or multi-component reactions. For example, a method analogous to involves reacting 4-methoxyphenyl precursors with imidazole derivatives in acetonitrile, using potassium phosphate as a base, followed by flash column chromatography for purification . To optimize purity:
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR : -NMR can confirm substitution patterns (e.g., methoxy singlet at ~3.8 ppm, aromatic protons at 6.8–7.5 ppm). -NMR identifies carbonyl or imidazole carbons (e.g., ~160 ppm for C=N) .
- IR : Look for N-H stretches (~3400 cm) and C-O (methoxy) at ~1250 cm .
- Mass Spectrometry : ESI-MS or HRMS confirms molecular ion peaks (e.g., [M+H] at m/z 216.1) .
Q. How can computational methods predict the electronic properties of this compound?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates HOMO-LUMO gaps and electrostatic potentials. Basis sets like 6-31G(d) are suitable for geometry optimization. Software like Gaussian or ORCA can model charge distribution, aiding in understanding reactivity (e.g., nucleophilic imidazole nitrogen sites) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in molecular structure?
Single-crystal X-ray diffraction provides definitive bond lengths/angles. For example, in related methoxyphenyl-imidazole derivatives ( ), the dihedral angle between the methoxyphenyl and imidazole rings is ~15–25°, indicating partial conjugation. Use SHELXL for refinement and Mercury for visualization .
Q. What strategies address contradictory bioactivity results in pharmacological studies?
If anti-inflammatory activity (e.g., COX-2 inhibition) is inconsistent with in vitro assays ( ):
Q. How can solvent effects influence reaction yields in multi-step syntheses?
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in substitution steps but may promote side reactions. For example, acetonitrile in minimizes hydrolysis of imidazole intermediates. Use DOE (Design of Experiments) to optimize solvent ratios and reaction times .
Q. What advanced computational approaches model intermolecular interactions for crystal engineering?
Hirshfeld surface analysis (via CrystalExplorer) identifies dominant interactions (e.g., C-H···π or hydrogen bonds) in crystal packing. For 1-(4-methoxyphenyl) derivatives, methoxy groups often participate in weak H-bonds with adjacent imidazole N-H groups, stabilizing the lattice .
Q. How do substituents on the imidazole ring affect stability under oxidative conditions?
Electron-donating groups (e.g., methoxy) increase susceptibility to oxidation. Accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring can quantify degradation products (e.g., imidazole ring-opening). Antioxidants like BHT (0.1% w/v) may improve stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
